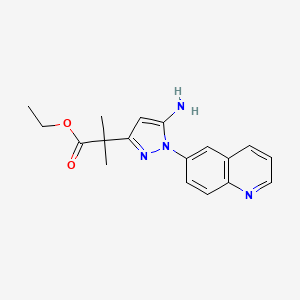

Ethyl 2-(5-amino-1-(quinolin-6-YL)-1H-pyrazol-3-YL)-2-methylpropanoate

Beschreibung

Ethyl 2-(5-amino-1-(quinolin-6-YL)-1H-pyrazol-3-YL)-2-methylpropanoate is a heterocyclic compound featuring a pyrazole core substituted with an amino group at position 5 and a quinolin-6-yl moiety at position 1. The ethyl 2-methylpropanoate ester at position 3 contributes to its lipophilicity, influencing solubility and bioavailability.

Eigenschaften

Molekularformel |

C18H20N4O2 |

|---|---|

Molekulargewicht |

324.4 g/mol |

IUPAC-Name |

ethyl 2-(5-amino-1-quinolin-6-ylpyrazol-3-yl)-2-methylpropanoate |

InChI |

InChI=1S/C18H20N4O2/c1-4-24-17(23)18(2,3)15-11-16(19)22(21-15)13-7-8-14-12(10-13)6-5-9-20-14/h5-11H,4,19H2,1-3H3 |

InChI-Schlüssel |

YYNCPAFAZDPWJW-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C(C)(C)C1=NN(C(=C1)N)C2=CC3=C(C=C2)N=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-amino-1-(quinolin-6-YL)-1H-pyrazol-3-YL)-2-methylpropanoate typically involves multi-step organic reactions. One common method involves the initial formation of the quinoline and pyrazole rings, followed by their coupling and subsequent esterification to form the final product. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(5-amino-1-(quinolin-6-YL)-1H-pyrazol-3-YL)-2-methylpropanoate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(5-amino-1-(quinolin-6-YL)-1H-pyrazol-3-YL)-2-methylpropanoate has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: It can be used in studies to understand its interactions with biological molecules.

Medicine: It has potential as a lead compound for developing new drugs, particularly due to its quinoline and pyrazole moieties, which are known for their biological activities.

Industry: It can be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of Ethyl 2-(5-amino-1-(quinolin-6-YL)-1H-pyrazol-3-YL)-2-methylpropanoate involves its interaction with specific molecular targets. The quinoline and pyrazole rings can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Key Structural Features :

- Pyrazole ring: A 5-amino substitution enhances hydrogen-bonding capacity, critical for target binding.

- Ester moiety : Modulates pharmacokinetic properties, such as metabolic stability.

Synthetic routes likely involve cyclocondensation reactions, analogous to methods for related pyrazole esters (e.g., using malononitrile or ethyl cyanoacetate in refluxing 1,4-dioxane with triethylamine) .

Comparison with Structurally Similar Compounds

Ethyl 2-Amino-6-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3-carboxylate

Structure : Features a pyran ring fused to a pyrazole, with a phenyl group and ester substituent.

Differences :

- Contains a hydroxyl group on the pyrazole, increasing polarity. Synthesis: Similar cyclocondensation methods using malononitrile or ethyl cyanoacetate, but yields a fused pyran-pyrazole system . Applications: Less likely to target kinases compared to quinoline-containing analogs due to reduced planar aromatic surface.

Ethyl 2-(2-(2,3-Difluoro-4-(2-morpholinoethoxy)benzylidene)hydrazinyl)-2-methylpropanoate

Structure: Contains a hydrazine linker with a difluorobenzylidene group and morpholinoethoxy side chain. Differences:

- Hydrazine moiety instead of pyrazole-quinoline system.

- Fluorine atoms enhance electronegativity and metabolic stability. Properties: LCMS data (m/z 416 [M+H]⁺) and HPLC retention time (0.63 min) indicate lower molecular weight and faster elution than the target compound . Applications: Intermediate for kinase inhibitors; morpholinoethoxy group may enhance solubility .

AZD1152 Intermediate (Pyrazole-Quinazoline Hybrid)

Structure : Pyrazole linked to quinazoline via an oxypropyl chain.

Differences :

- Quinazoline replaces quinoline, altering electronic properties and binding affinity.

- Phosphate ester improves aqueous solubility.

Applications : Proven anticancer activity (e.g., AZD1152 targets Aurora B kinase) .

Comparative Data Table

Key Research Findings

- Synthetic Flexibility: Pyrazole esters are synthesized via cyclocondensation or hydrazine coupling, with reactivity influenced by electron-withdrawing groups (e.g., cyano, ester) .

- Biological Relevance: Quinoline and quinazoline derivatives exhibit enhanced binding to aromatic-rich enzyme pockets (e.g., kinases) compared to non-aromatic analogs .

- Physical Properties: Esters with bulky aromatic groups (e.g., quinoline) show longer HPLC retention times than aliphatic analogs due to increased hydrophobicity .

Biologische Aktivität

Ethyl 2-(5-amino-1-(quinolin-6-YL)-1H-pyrazol-3-YL)-2-methylpropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₈H₂₀N₄O₂

- Molecular Weight : 324.4 g/mol

- CAS Number : 2225878-67-9

The compound features a quinoline moiety fused with a pyrazole ring, which is known to contribute to various biological activities, particularly in anti-inflammatory pathways.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of ethyl 2-(5-amino-1-(quinolin-6-YL)-1H-pyrazol-3-YL)-2-methylpropanoate. The compound has been evaluated for its ability to inhibit key inflammatory mediators and pathways.

- Inhibition of COX Enzymes : The compound has shown inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is often upregulated during inflammatory responses. In vitro studies indicated that it exhibited an IC₅₀ value of approximately 130 µg/mL for COX-2 and 314 µg/mL for COX-1, suggesting a selective inhibition towards COX-2 .

- NF-κB Pathway Modulation : Ethyl 2-(5-amino-1-(quinolin-6-YL)-1H-pyrazol-3-YL)-2-methylpropanoate has been shown to inhibit the NF-κB transcriptional activity in THP-1 monocytic cells, a critical pathway involved in the inflammatory response. This inhibition contributes to reduced expression of pro-inflammatory cytokines .

- 5-Lipoxygenase Inhibition : The compound also demonstrated significant inhibition of 5-lipoxygenase (5-LOX), with an IC₅₀ value of approximately 105 µg/mL. This enzyme is crucial for leukotriene synthesis, which plays a role in inflammation .

Research Findings and Case Studies

A series of experiments have been conducted to evaluate the biological activity of this compound:

| Study | Method | Findings |

|---|---|---|

| In vitro COX inhibition | Enzyme assays | IC₅₀ for COX-1: 314 µg/mL; COX-2: 130 µg/mL |

| NF-κB inhibition | THP-1 cells | Significant reduction in NF-κB activity |

| In vivo carrageenan model | Edema measurement | Reduction in edema by up to 40.58% at higher doses (30 mg/kg) |

Detailed Case Study

In one study, the compound was tested in a carrageenan-induced paw edema model in rats. The results indicated a dose-dependent reduction in edema, with notable efficacy observed at doses of 10 mg/kg (33.3% reduction) and 30 mg/kg (40.58% reduction). These findings suggest that ethyl 2-(5-amino-1-(quinolin-6-YL)-1H-pyrazol-3-YL)-2-methylpropanoate may serve as a promising candidate for further development as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.